Methanesulfonamide, N-(trimethylsilyl)-
Overview
Description
“Methanesulfonamide, N-(trimethylsilyl)-” is a chemical compound with the molecular formula CHNOSSi . It has an average mass of 167.302 Da and a mono-isotopic mass of 167.043625 Da . It is used in the synthesis of important organic reagents .
Synthesis Analysis
Methanesulfonamide is used in the synthesis of important organic reagents such as N-(2-methylthio-1-p-toluenesufonyl)methanesulfonamide and tert-butyl ((2-(trimethylsilyl)ethyl)sulfonyl)carbamate . It can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . In Sharpless dihydroxylations of long chain olefins, methanesulfonamide is a cosolvent that aids in the transfer of the hydroxide ions from the water phase to the organic phase .Molecular Structure Analysis
“Methanesulfonamide, N-(trimethylsilyl)-” contains a total of 21 bonds; 8 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .Chemical Reactions Analysis
The trimethylsilyl group in “Methanesulfonamide, N-(trimethylsilyl)-” consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .Physical and Chemical Properties Analysis
“Methanesulfonamide, N-(trimethylsilyl)-” has a density of 1.0±0.1 g/cm3, a boiling point of 188.6±23.0 °C at 760 mmHg, and a vapour pressure of 0.6±0.4 mmHg at 25°C . It has an enthalpy of vaporization of 42.5±3.0 kJ/mol and a flash point of 67.9±22.6 °C . The index of refraction is 1.435 and the molar refractivity is 41.8±0.4 cm3 .Scientific Research Applications
Electrochemical Enhancement in Batteries
(Lim et al., 2016) explored (Trimethylsilyl)methanesulfonate (TMSOMs) as an additive in 5V-class lithium-rich layered oxide batteries. TMSOMs improved the electrochemical performance by enhancing interfacial stability, resulting in excellent capacity retention and stable high-temperature performance. This study shows its potential in enhancing battery technologies.
Chemical Synthesis
(Shirakawa & Sano, 2014) investigated the use of 2-[(Trimethylsilyl)methyl]benzyl methanesulfonates for generating o-quinodimethanes. This chemical process is significant for creating cycloadducts in good yields, showing the chemical's role in synthetic organic chemistry.
(Koizumi et al., 1989) found that the anodic oxidation of methanes with π-electron substituents was decreased by introducing a trimethylsilyl group, leading to efficient production of alkoxylated and carboxylated products.
Pharmaceutical Chemistry
(Rosen et al., 2011) described a Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, eliminating concerns over genotoxic impurities. This method is relevant in the synthesis of pharmaceutical compounds like dofetilide.
Analytical Chemistry
(Sikorski et al., 1998) utilized Tris(trimethylsilyl)methane as an internal chemical shift thermometer for 13C DNMR spectroscopy. This application is crucial for precise temperature measurements in analytical chemistry.
Material Science
(Taraba & Ẑák, 2004) synthesized Bis(methylsulfonamido) sulfone from bis(trimethylsilyl)methane. This compound forms chain associates via hydrogen bonding, suggesting potential in material science applications.
Mechanism of Action
Any sulfonamide can be considered as derived from a sulfonic acid by replacing a hydroxyl group (−OH) with an amine group . In Sharpless dihydroxylations of long chain olefins, methanesulfonamide is a cosolvent that aids in the transfer of the hydroxide ions from the water phase to the organic phase .
Safety and Hazards
“Methanesulfonamide, N-(trimethylsilyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .
Future Directions
“Methanesulfonamide, N-(trimethylsilyl)-” is used in the synthesis of important organic reagents and can be used as a source of nitrogen in the conversion of carboxylic acids to corresponding nitriles . It is widely used as a reagent in the synthesis of medicinally important compounds . Future research may explore more applications of this compound in various fields of chemistry.
Properties
IUPAC Name |
N-trimethylsilylmethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13NO2SSi/c1-8(6,7)5-9(2,3)4/h5H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBXKJQKDUEWCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)NS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13NO2SSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30472771 | |
Record name | Methanesulfonamide, N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
999-96-2 | |
Record name | Methanesulfonamide, N-(trimethylsilyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30472771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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